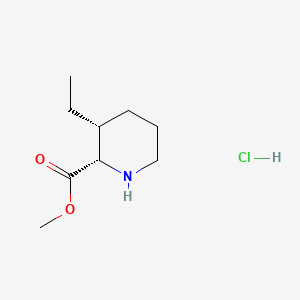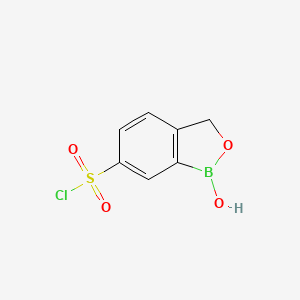![molecular formula C10H19ClN2O2 B6610168 1-[4-(oxolan-3-yl)piperazin-1-yl]ethan-1-one hydrochloride CAS No. 2247106-33-6](/img/structure/B6610168.png)
1-[4-(oxolan-3-yl)piperazin-1-yl]ethan-1-one hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(Oxolan-3-yl)piperazin-1-yl]ethan-1-one hydrochloride, also known as 1-Piperazin-4-yl-3-oxopropan-1-one hydrochloride, is an organic compound that is used in synthetic organic chemistry as a reagent in the synthesis of various compounds. It is a colorless, crystalline solid that is soluble in water and other polar solvents. It is a versatile reagent that is used in a variety of synthetic reactions, including the synthesis of heterocycles, polymers, and pharmaceuticals.
Mechanism of Action
1-[4-(Oxolan-3-yl)piperazin-1-yl]ethan-1-one hydrochloride is a nucleophilic reagent, which means that it can react with other molecules by donating electrons. The reaction between 1-piperazin-4-yl-3-oxopropan-1-ol and hydrochloric acid proceeds in two steps. First, the hydrochloric acid protonates the alcohol to form an oxonium ion, which then undergoes a nucleophilic substitution reaction with the piperazine moiety to form the desired product.
Biochemical and Physiological Effects
1-[4-(Oxolan-3-yl)piperazin-1-yl]ethan-1-one hydrochloride is an organic compound that is used in synthetic organic chemistry as a reagent in the synthesis of various compounds. As such, it does not have any biochemical or physiological effects.
Advantages and Limitations for Lab Experiments
1-[4-(Oxolan-3-yl)piperazin-1-yl]ethan-1-one hydrochloride is a relatively inexpensive and widely available reagent that is easy to work with in the laboratory. It is a colorless, crystalline solid that is soluble in water and other polar solvents, making it an ideal reagent for a variety of synthetic reactions. However, it can be pyrophoric, meaning it can spontaneously ignite in air, so it must be handled with care.
Future Directions
1-[4-(Oxolan-3-yl)piperazin-1-yl]ethan-1-one hydrochloride is a versatile reagent with a wide range of applications in synthetic organic chemistry. Possible future directions for this compound include further exploration of its potential applications in the synthesis of heterocycles, polymers, and pharmaceuticals. Additionally, further research could be done on its potential applications in the synthesis of fluorescent compounds and organic compounds with potential applications in the field of materials science and nanotechnology. Finally, further research could be done on the development of safer methods for handling this compound in the laboratory.
Synthesis Methods
1-[4-(Oxolan-3-yl)piperazin-1-yl]ethan-1-one hydrochloride can be synthesized by the reaction of 1-piperazin-4-yl-3-oxopropan-1-ol with hydrochloric acid. The reaction proceeds in two steps: first, the hydrochloric acid protonates the alcohol to form an oxonium ion, which then undergoes a nucleophilic substitution reaction with the piperazine moiety to form the desired product. The reaction is typically performed in aqueous solution and can be carried out at room temperature.
Scientific Research Applications
1-[4-(Oxolan-3-yl)piperazin-1-yl]ethan-1-one hydrochloride is a versatile reagent that has been used in a variety of scientific research applications. It has been used in the synthesis of heterocycles, polymers, and pharmaceuticals. It has also been used in the synthesis of fluorescent compounds, which have applications in biological imaging and sensing. Furthermore, it has been used in the synthesis of organic compounds that have potential applications in the field of materials science and nanotechnology.
properties
IUPAC Name |
1-[4-(oxolan-3-yl)piperazin-1-yl]ethanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O2.ClH/c1-9(13)11-3-5-12(6-4-11)10-2-7-14-8-10;/h10H,2-8H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPNKPBGJHYOCPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2CCOC2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.72 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[2-(2,6-dioxopiperidin-3-yl)-3-oxo-2,3-dihydro-1H-isoindol-5-yl]propanoic acid](/img/structure/B6610108.png)

![2-chloro-N-[2-(2,6-dioxopiperidin-3-yl)-3-oxo-2,3-dihydro-1H-isoindol-4-yl]acetamide](/img/structure/B6610117.png)


![1',2'-dihydrospiro[azetidine-3,4'-pyrido[2,3-d][1,3]oxazine]-2'-one, trifluoroacetic acid](/img/structure/B6610128.png)




![1-{[2,3'-bipyridin]-4-yl}methanamine trihydrochloride](/img/structure/B6610202.png)
![6-[(4-methoxyphenyl)methyl]-7-oxo-5-(trifluoromethyl)-6-azaspiro[2.5]octane-4-carboxylic acid](/img/structure/B6610205.png)
![5-[4-(aminomethyl)phenyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione hydrochloride](/img/structure/B6610212.png)